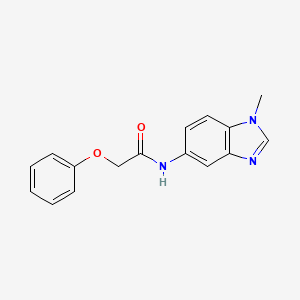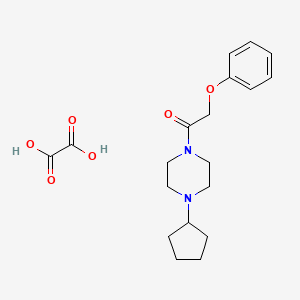
N-(1-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide is not fully understood. However, it is believed to exert its biological effects by interacting with specific targets in cells. For example, it has been reported to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
N-(1-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide has been shown to have various biochemical and physiological effects. For example, it has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of DNA viruses such as herpes simplex virus and human cytomegalovirus. In addition, it has been investigated for its potential use as a herbicide and insecticide due to its ability to inhibit the activity of specific enzymes in plants and insects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide in lab experiments is its potential to inhibit the activity of specific enzymes and targets in cells. This makes it a useful tool for studying the mechanisms of action of various biological processes. However, one of the limitations of using this compound is its potential toxicity and side effects. Therefore, it is important to use appropriate safety measures and protocols when working with this compound.
Zukünftige Richtungen
There are several future directions for the research on N-(1-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide. One of the directions is to investigate its potential as a therapeutic agent for cancer and viral infections. Another direction is to explore its use as a herbicide and insecticide in agriculture. In addition, it can be studied for its potential use as a ligand in metal complexes for material science applications. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
In conclusion, N-(1-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Synthesemethoden
N-(1-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide can be synthesized using different methods. One of the most common methods is the reaction of 2-phenoxyacetic acid with 1-methyl-1H-benzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions for several hours. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its antitumor, antiviral, and antimicrobial activities. In agriculture, it has been studied for its herbicidal and insecticidal properties. In material science, it has been explored for its potential use as a ligand in metal complexes.
Eigenschaften
IUPAC Name |
N-(1-methylbenzimidazol-5-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19-11-17-14-9-12(7-8-15(14)19)18-16(20)10-21-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZLSQDJAUSQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5400677.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5400685.png)
![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5400686.png)
![3-[(2-chlorobenzyl)thio]-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5400692.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyrazin-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5400702.png)
![isopropyl 7-amino-6-cyano-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5400707.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B5400722.png)

![4-butoxy-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5400738.png)
![N,2,2-trimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5400740.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5400742.png)
![2-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5400743.png)
![1'-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5400749.png)